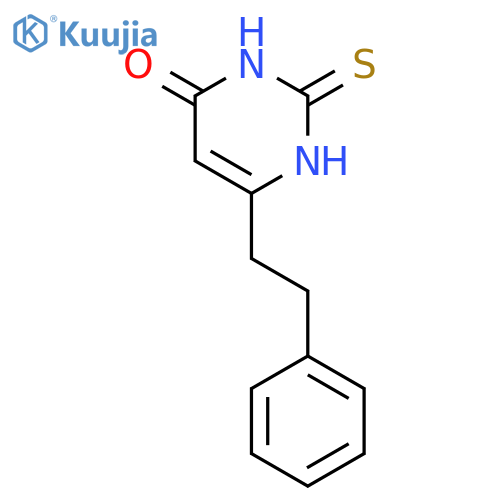

Cas no 656822-33-2 (2-mercapto-6-phenethylpyrimidin-4-ol)

656822-33-2 structure

商品名:2-mercapto-6-phenethylpyrimidin-4-ol

2-mercapto-6-phenethylpyrimidin-4-ol 化学的及び物理的性質

名前と識別子

-

- 4(1H)-Pyrimidinone, 2,3-dihydro-6-(2-phenylethyl)-2-thioxo-

- 2-mercapto-6-phenethylpyrimidin-4-ol

- AKOS026713469

- 6-(2-Phenylethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one

- 656822-33-2

- DTXSID90873588

- F1967-1256

-

- インチ: InChI=1S/C12H12N2OS/c15-11-8-10(13-12(16)14-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,13,14,15,16)

- InChIKey: OVJRYRSIWUSVPL-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)CCC2=CC(=O)NC(=S)N2

計算された属性

- せいみつぶんしりょう: 232.06716

- どういたいしつりょう: 232.06703418g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 319

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 73.2Ų

じっけんとくせい

- PSA: 41.13

2-mercapto-6-phenethylpyrimidin-4-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1967-1256-5g |

2-mercapto-6-phenethylpyrimidin-4-ol |

656822-33-2 | 95%+ | 5g |

$810.0 | 2023-09-06 | |

| Life Chemicals | F1967-1256-1g |

2-mercapto-6-phenethylpyrimidin-4-ol |

656822-33-2 | 95%+ | 1g |

$270.0 | 2023-09-06 | |

| TRC | M202891-500mg |

2-mercapto-6-phenethylpyrimidin-4-ol |

656822-33-2 | 500mg |

$ 250.00 | 2022-06-04 | ||

| TRC | M202891-1g |

2-mercapto-6-phenethylpyrimidin-4-ol |

656822-33-2 | 1g |

$ 390.00 | 2022-06-04 | ||

| Life Chemicals | F1967-1256-0.5g |

2-mercapto-6-phenethylpyrimidin-4-ol |

656822-33-2 | 95%+ | 0.5g |

$256.0 | 2023-09-06 | |

| Life Chemicals | F1967-1256-2.5g |

2-mercapto-6-phenethylpyrimidin-4-ol |

656822-33-2 | 95%+ | 2.5g |

$540.0 | 2023-09-06 | |

| TRC | M202891-100mg |

2-mercapto-6-phenethylpyrimidin-4-ol |

656822-33-2 | 100mg |

$ 70.00 | 2022-06-04 | ||

| Life Chemicals | F1967-1256-10g |

2-mercapto-6-phenethylpyrimidin-4-ol |

656822-33-2 | 95%+ | 10g |

$1134.0 | 2023-09-06 | |

| Life Chemicals | F1967-1256-0.25g |

2-mercapto-6-phenethylpyrimidin-4-ol |

656822-33-2 | 95%+ | 0.25g |

$243.0 | 2023-09-06 |

2-mercapto-6-phenethylpyrimidin-4-ol 関連文献

-

1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

656822-33-2 (2-mercapto-6-phenethylpyrimidin-4-ol) 関連製品

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 57707-64-9(2-azidoacetonitrile)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量